
NMS-P953
Description
NMS-P953 (CAS: 1403679-33-3) is a selective JAK2 inhibitor with demonstrated efficacy in preclinical models. It exhibits significant tumor growth inhibition in the SET-2 xenograft model, attributed to its potent modulation of JAK2-dependent signaling pathways . Its favorable pharmacokinetic (PK) profile, including bioavailability and metabolic stability, and a strong safety profile in vivo make it a promising candidate for myeloproliferative neoplasms and other JAK2-driven malignancies . Characterization of this compound adheres to stringent analytical standards, including NMR, MS, and elemental analysis, ensuring structural integrity and purity .
Properties
CAS No. |
1403679-33-3 |
---|---|
Molecular Formula |
C16H11ClF3N5O |
Molecular Weight |
381.74 |
IUPAC Name |
5-(2-Amino-4-pyrimidinyl)-2-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C16H11ClF3N5O/c17-10-2-1-7(16(18,19)20)5-8(10)13-9(14(21)26)6-12(24-13)11-3-4-23-15(22)25-11/h1-6,24H,(H2,21,26)(H2,22,23,25) |
InChI Key |
CZUQYAXYBOEHCY-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C2=CC(C(F)(F)F)=CC=C2Cl)NC(C3=NC(N)=NC=C3)=C1)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NMS-P953; NMSP953; NMS P953 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs: Pyrrolo-Triazine Derivatives
NMS-P953 belongs to the pyrrolo-triazine class, a scaffold known for kinase inhibition. Key structural analogs include:
CAS 918538-05-3
- Structure : Pyrrolo[1,2-f][1,2,4]triazine core with chlorine substituents.
- Synthesis : Utilizes N-ethyl-N,N-diisopropylamine and KI in DMF, similar to this compound’s synthetic routes .
- Differentiation : Lacks the alkylation and functional groups critical for JAK2 selectivity, resulting in reduced target affinity compared to this compound .
Compound 4.2.12 ()
- Structure : Features a pyrrolo-triazine core with alkylated side chains.
- Characterization : Detailed $ ^1H $-NMR (δ 8.74–8.80 ppm for aromatic protons) and $ ^{13}C $-NMR (δ 175.4 ppm for COOH) data confirm structural similarities .
- Limitation: No reported JAK2 activity, suggesting functional divergence despite structural overlap .
Table 1: Structural Comparison of Pyrrolo-Triazine Derivatives
Compound | Core Structure | Key Substituents | Target Affinity |
---|---|---|---|
This compound | Pyrrolo-triazine | JAK2-specific motifs | JAK2 (High) |
CAS 918538-05-3 | Pyrrolo[1,2-f][1,2,4]triazine | Chlorine atoms | Undisclosed |
4.2.12 | Pyrrolo-triazine | Alkylated side chains | Undisclosed |
Functional Analogs: Kinase Inhibitors
NNC 112 (CAS: 125341-24-4)
- Target : Dopamine D1 receptor antagonist .
- Differentiation : Despite shared "NNC" cataloging, NNC 112 operates in a distinct therapeutic domain (neurology vs. oncology), underscoring this compound’s specialized JAK2 focus .
Hypothetical JAK2 Inhibitors
Table 2: Functional Comparison with Cataloged Compounds
Compound | Target | Therapeutic Area | PK/Safety Profile |
---|---|---|---|
This compound | JAK2 | Oncology | Favorable (in vivo) |
NNC 112 | Dopamine D1 Receptor | Neurology | Undisclosed |
NNC 11-1607 | mAChR | Neurology | Undisclosed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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